2-Amino-2-(naphthalen-1-yl)acetic acid

Antiviral research Non-nucleoside reverse transcriptase inhibitors HIV/AIDS

2-Amino-2-(naphthalen-1-yl)acetic acid (D,L-1-naphthylglycine) is a non-proteinogenic aromatic α-amino acid featuring a bulky naphthalen-1-yl substituent directly attached to the α‑carbon of the glycine backbone. This structure imparts enhanced hydrophobicity and steric bulk compared to simpler aryl glycines, and its rigid naphthalene ring constrains conformational freedom in peptide backbones.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 97611-60-4
Cat. No. B2622621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(naphthalen-1-yl)acetic acid
CAS97611-60-4
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
InChIInChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)
InChIKeySCDZHZMVNQDLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-(naphthalen-1-yl)acetic Acid (CAS 97611-60-4): Structural and Functional Baseline


2-Amino-2-(naphthalen-1-yl)acetic acid (D,L-1-naphthylglycine) is a non-proteinogenic aromatic α-amino acid featuring a bulky naphthalen-1-yl substituent directly attached to the α‑carbon of the glycine backbone . This structure imparts enhanced hydrophobicity and steric bulk compared to simpler aryl glycines, and its rigid naphthalene ring constrains conformational freedom in peptide backbones . The compound and its enantiopure forms serve as chiral building blocks in medicinal chemistry and as validated selectors in chiral chromatography, most notably as the (R)-enantiomer-derivatized 3,5-dinitrobenzoic acid stationary phase (Chirex 3005) for HPLC enantioseparation of β-blockers [1].

Why In-Class Naphthylglycine Analogs Cannot Be Casually Interchanged


Structural analogs such as 2-naphthylglycine (CAS 33741-78-5) or phenylglycine share a superficial α-aryl glycine scaffold but exhibit critical differences in molecular recognition. The 1-naphthyl regioisomer positions the fused ring system for distinct π-π stacking and hydrophobic pocket interactions compared to the 2-naphthyl analog . In chiral chromatography, the (R)-1-naphthylglycine-derived stationary phase has been specifically validated for enantioselective separations—a performance attribute not transferable to the 2-naphthyl or phenylglycine analogs due to differences in π-basicity and steric presentation [1]. Similarly, the compound's reported non-nucleoside HIV-1 reverse transcriptase (NNRTI) activity appears sensitive to the naphthalene attachment point, with the 1‑yl isomer enabling binding interactions not achievable with 2‑yl analogs or thioacetamide-based scaffolds .

Quantitative Evidence of Differentiation for 2-Amino-2-(naphthalen-1-yl)acetic Acid


HIV-1 Reverse Transcriptase Inhibition: Potency Versus Thioacetamide

Amino-naphthalen-1-yl-acetic acid is reported as a non-nucleoside inhibitor of HIV reverse transcriptase (RT) that binds the enzyme's active site and demonstrates greater potency than the known RT substrate thioacetamide . The compound further exhibits activity against both wild-type and mutant HIV strains, indicating a mutant-type selectivity profile . No equivalent RT inhibition data exists for the 2-naphthylglycine regioisomer or phenylglycine.

Antiviral research Non-nucleoside reverse transcriptase inhibitors HIV/AIDS

Validated Chiral Stationary Phase: (R)-1-Naphthylglycine as a Resolving Agent for β-Blockers

The (R)-enantiomer of 1-naphthylglycine, when derivatized with 3,5-dinitrobenzoic acid, forms a commercially validated chiral stationary phase (Chirex 3005) used for direct HPLC enantioseparation of metoprolol and bisoprolol [1]. Under optimized normal-phase conditions, the method achieved detection limits of 0.008 mg/mL for (R)-metoprolol and 0.002 mg/mL for (S)-metoprolol, with a relative standard deviation (R.S.D.) not exceeding 0.90% for each enantiomer [1].

Chiral chromatography β-blocker analysis Enantiomeric separation

Structural Differentiation: 1-Naphthyl vs. 2-Naphthyl Regioisomer in Peptide Design

The 1-naphthyl substituent in this compound creates a distinct spatial orientation of the aromatic ring compared to the 2-naphthyl analog (CAS 33741-78-5). The C1-attachment positions the fused ring system for edge-to-face π-stacking interactions that are sterically inaccessible to the 2-naphthyl isomer . This regioisomerism directly impacts the dihedral angle preferences and hydrogen-bonding patterns in peptide backbones incorporating these residues, leading to differential biological activity .

Peptidomimetics Unnatural amino acids Structure-activity relationship

Enhanced Hydrophobicity and Steric Bulk Versus Phenylglycine

Relative to 2-amino-2-phenylacetic acid (phenylglycine), the naphthalen-1-yl analog exhibits significantly increased hydrophobicity (estimated ΔlogP ≈ +2.0) and molecular volume (201.22 g/mol vs. 151.16 g/mol) . This enhanced bulk alters membrane permeability and target protein interactions, with the fused bicyclic system providing greater van der Waals contact area for hydrophobic enzyme pockets .

Drug design Physicochemical properties Bioisosteres

Commercial Availability and Purity Benchmarking

2-Amino-2-(naphthalen-1-yl)acetic acid (racemic) is commercially available from multiple vendors with purity specifications of ≥95% (NMR), while the enantiopure (R)- and (S)-forms are available as custom synthesis items . The 2-naphthylglycine analog (CAS 33741-78-5) has fewer established commercial sources with equivalent purity documentation, potentially limiting its use in regulated environments .

Chemical procurement Building block supply Quality control

Recommended Application Scenarios for 2-Amino-2-(naphthalen-1-yl)acetic Acid Procurement


Non-Nucleoside HIV Reverse Transcriptase Inhibitor Lead Optimization

Based on the reported HIV-1 reverse transcriptase inhibition that is more potent than thioacetamide, this compound is suitable as a starting scaffold or fragment for NNRTI lead optimization programs. Procurement is warranted for medicinal chemistry teams exploring naphthalene-based active-site binders, particularly where mutant-strain activity is a design criterion .

Chiral Stationary Phase Development for β-Blocker Enantioseparation

The (R)-enantiomer, when derivatized with 3,5-dinitrobenzoic acid, serves as the functional component of the validated Chirex 3005 chiral column. Analytical laboratories and pharmaceutical QC departments should procure this compound to prepare or regenerate HPLC columns for the enantioseparation of metoprolol, bisoprolol, and related β-blockers with sub-µg detection limits [1].

Peptidomimetic Design Requiring Bulky Hydrophobic Side Chains

The 1-naphthylglycine scaffold provides a conformationally restricted, highly hydrophobic amino acid building block for peptidomimetics. Research groups developing ligands for hydrophobic protein pockets (e.g., GPCRs, integrins, or protein-protein interaction interfaces) should prioritize this compound over phenylglycine or 2-naphthylglycine analogs for enhanced van der Waals complementarity .

Asymmetric Synthesis and Chiral Ligand Preparation

Enantiopure (R)- and (S)-1-naphthylglycine serve as precursors for chiral bis(oxazoline) ligands used in asymmetric catalysis. Enzymatic resolution methods yielding >99% ee have been demonstrated, making the racemic form an attractive feedstock for preparing enantiopure ligands [2]. Procurement of the racemate for in-house resolution or direct purchase of enantiopure forms supports asymmetric synthesis programs.

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